REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=1)=[O:4].[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.CCN(C(C)C)C(C)C>C(Cl)(Cl)Cl>[F:11][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:10]=[CH:9][CH:8]=1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
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N1CCCCC1
|
Name
|
|
Quantity
|
4.89 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
for reflux overnight
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Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The mixture was partitioned between CHCl3 and saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified through flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(CN1CCCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |